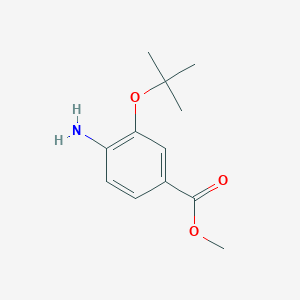

Methyl 4-amino-3-(tert-butoxy)benzoate

Description

Contextualization within Benzoate (B1203000) Ester Chemistry

Benzoate esters are a cornerstone of organic chemistry, serving as key intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. wikipedia.org They are derivatives of benzoic acid, where the acidic proton of the carboxylic acid is replaced by an alkyl or aryl group. wikipedia.org The ester functionality in these compounds is a versatile handle for chemical transformations, including hydrolysis back to the carboxylic acid, reduction to benzyl (B1604629) alcohols, and amidation to form benzamides. wikipedia.org

Methyl 4-amino-3-(tert-butoxy)benzoate fits within this class as a polysubstituted methyl benzoate. The presence of the amino and tert-butoxy (B1229062) groups on the aromatic ring significantly influences the reactivity of the benzoate ester moiety and the ring itself. These substituents modulate the electron density of the benzene (B151609) ring, thereby affecting its susceptibility to electrophilic aromatic substitution and the reactivity of the ester group.

Functional Group Analysis and Strategic Reactivity Implications

The synthetic utility of this compound is derived from the interplay of its three key functional groups: the primary amino group, the tert-butoxy group, and the methyl ester.

The Amino Group: The primary amino group at the 4-position is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution. However, the para-position is blocked, directing potential electrophilic attack to the positions ortho to the amino group. Furthermore, the amino group itself is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and diazotization, providing a gateway to a diverse range of derivatives.

The tert-Butoxy Group: Positioned ortho to the amino group, the tert-butoxy group exerts a significant steric and electronic influence. researchgate.net Electronically, as an alkoxy group, it is an activating, ortho-, para-director. stackexchange.com Its primary electronic effect is to further increase the electron density of the aromatic ring. However, its most critical contribution is steric hindrance. researchgate.netnumberanalytics.com The bulky tert-butyl moiety can shield the adjacent amino group and the ortho C-H position, thereby influencing the regioselectivity of reactions. numberanalytics.comcdnsciencepub.com This steric hindrance can be strategically exploited to direct reactions to other sites on the molecule or to control the conformation of resulting products.

The Methyl Ester Group: The methyl ester at the 1-position is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. This deactivating effect is in opposition to the activating effects of the amino and tert-butoxy groups. The ester can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to an amide, offering a variety of pathways for further molecular elaboration.

The combination of these groups on a single scaffold allows for a high degree of control over subsequent chemical transformations. For instance, the nucleophilicity of the amino group can be selectively targeted while the ester provides a handle for later-stage modifications.

Historical Development and Relevance of Substituted Anilines and Benzoates in Organic Synthesis

The historical significance of substituted anilines and benzoates is deeply rooted in the development of the dye and pharmaceutical industries. Aniline (B41778), first isolated in 1826, became the foundation for a vast array of synthetic dyes, marking a pivotal moment in industrial organic chemistry. Subsequently, the discovery of the pharmacological activities of aniline derivatives led to their widespread use in medicine. bath.ac.uk Substituted anilines are now recognized as privileged scaffolds, appearing in a multitude of approved drugs and biologically active compounds. bath.ac.uknih.gov

Similarly, benzoic acid and its esters have a long history in chemical synthesis and as preservatives. The ability to modify the aromatic ring of benzoates with various functional groups has made them indispensable building blocks for creating complex molecules with desired properties.

The development of polysubstituted aromatic compounds like this compound is a continuation of this legacy. The precise placement of functional groups allows for the fine-tuning of molecular properties and reactivity, a central theme in modern drug discovery and materials science. The synthesis of such highly functionalized molecules has been enabled by advancements in synthetic methodology, including regioselective C-H functionalization and cross-coupling reactions. bath.ac.uk

Overview of the Compound's Position in Chemical Libraries and Synthetic Building Block Repositories

This compound is commercially available from various chemical suppliers, indicating its utility as a building block for research and development. bldpharm.com Its presence in these repositories underscores its value to synthetic chemists who require readily accessible, functionalized scaffolds for their synthetic campaigns. The compound's structure is particularly appealing for the construction of libraries of related molecules for high-throughput screening in drug discovery programs. The distinct reactivity of the amino and ester groups allows for parallel synthesis approaches to generate a diverse set of derivatives.

The strategic placement of the bulky tert-butoxy group offers a unique structural element that can be used to probe steric interactions in biological targets or to influence the solid-state properties of materials. As the demand for novel, complex small molecules continues to grow, the importance of versatile building blocks like this compound is expected to increase.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-3-[(2-methylpropan-2-yl)oxy]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-12(2,3)16-10-7-8(11(14)15-4)5-6-9(10)13/h5-7H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OONHEMSTCRIYMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=C(C=CC(=C1)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Pathways of Methyl 4 Amino 3 Tert Butoxy Benzoate

Transformations Involving the Aromatic Amino Group

The primary amino group is a versatile handle for synthetic modifications. Its nucleophilicity and ability to be converted into a diazonium salt are central to its reactivity.

The lone pair of electrons on the nitrogen atom of the amino group makes it highly nucleophilic, allowing it to readily react with acylating and sulfonylating agents.

Acylation: In the presence of a base, the amino group can be acylated by reacting with acid chlorides (e.g., acetyl chloride, benzoyl chloride) or acid anhydrides (e.g., acetic anhydride) to form the corresponding N-acyl derivatives (amides). This reaction is typically high-yielding. For instance, the structurally similar compound Methyl 4-amino-3-methylbenzoate is readily acylated with butyryl chloride to form an amide intermediate in the synthesis of other complex molecules. nih.gov This transformation is often used to protect the amino group during subsequent reactions.

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base like pyridine, yields sulfonamides. This reaction, known as the Hinsberg test for amines, is also a common method for protecting the amino group.

| Reagent Class | Example Reagent | Functional Group Formed |

| Acid Halide | Acetyl Chloride | Amide |

| Acid Anhydride (B1165640) | Acetic Anhydride | Amide |

| Sulfonyl Halide | p-Toluenesulfonyl Chloride | Sulfonamide |

Introducing alkyl groups onto the amino nitrogen can be achieved through direct alkylation or, more effectively, via reductive amination.

Alkylation: Direct reaction with alkyl halides can lead to N-alkylation. However, this method often suffers from a lack of control, frequently resulting in over-alkylation to produce mixtures of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts.

Reductive Amination: A more controlled and widely used method for N-alkylation is reductive amination. This two-step, often one-pot, process involves the initial condensation of the primary amine with an aldehyde or ketone to form an imine intermediate. The imine is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method avoids the issue of polyalkylation and is highly versatile. A powerful ruthenium-catalyzed methodology has also been developed for the direct N-alkylation of α-amino acid esters using alcohols, which proceeds with high retention of stereochemistry. rug.nl

The primary aromatic amino group can be converted into a diazonium salt, which is a highly versatile intermediate for introducing a wide array of functional groups onto the aromatic ring. organic-chemistry.org The process, known as diazotization, involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). numberanalytics.combyjus.com

The resulting aryl diazonium salt (Ar-N₂⁺) is a superb leaving group (as N₂ gas) and can be displaced by various nucleophiles in what are broadly known as Sandmeyer-type reactions. ucla.eduwikipedia.orgorganic-chemistry.org

Sandmeyer Reactions: These reactions use copper(I) salts (CuX) as catalysts to replace the diazonium group with halides or pseudohalides. numberanalytics.com

Reaction with CuCl or CuBr introduces chlorine or bromine.

Reaction with CuCN introduces a cyano group (nitrile).

Other Manipulations:

Reaction with potassium iodide (KI) introduces iodine without the need for a copper catalyst.

The Balz–Schiemann reaction uses tetrafluoroboric acid (HBF₄) to form an isolable diazonium tetrafluoroborate (B81430) salt, which upon heating yields the corresponding aryl fluoride. wikipedia.org

Heating the diazonium salt in water results in its replacement by a hydroxyl group, forming a phenol.

It is noteworthy that diazotization of aminobenzoic acids can sometimes be complicated by competing side reactions, such as hydroxylation from the aqueous medium. scirp.org

The primary amino group of Methyl 4-amino-3-(tert-butoxy)benzoate can undergo condensation reactions with aldehydes and ketones to form N-substituted imines, also known as Schiff bases. This reaction is typically catalyzed by an acid or a base and is reversible. The equilibrium can be driven toward the imine product by removing the water formed during the reaction, often by azeotropic distillation or the use of a dehydrating agent.

The direct oxidation of the primary amino group on an electron-rich aromatic ring to a nitro group is a challenging transformation that requires specific oxidizing agents. The presence of the electron-donating amino and tert-butoxy (B1229062) groups makes the ring highly susceptible to oxidation, which can lead to the formation of polymeric tars or quinone-like structures.

However, several reagents have been developed for this purpose. Oxidants like trifluoroperacetic acid (TFPAA), generated from trifluoroacetic anhydride and hydrogen peroxide, or sodium perborate (B1237305) in acetic acid have been used to convert anilines to nitroarenes. mdpi.com The success of such a reaction on this compound would depend on carefully controlled conditions to prevent over-oxidation or degradation. An alternative, and often more reliable, strategy for introducing a nitro group onto an aniline (B41778) ring involves first protecting the amino group via acylation, performing the nitration, and then deprotecting the amide to reveal the amine. google.comresearchgate.net

Reactions at the Methyl Ester Moiety

The methyl ester group is an electrophilic site that undergoes nucleophilic acyl substitution, allowing for its conversion into other functional groups.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid. This can be achieved under acidic conditions (e.g., aqueous HCl or H₂SO₄) in a reversible process, or more commonly, under basic conditions (saponification) using a strong base like sodium hydroxide (B78521) or potassium hydroxide. wikipedia.orgpsu.eduarkat-usa.org The saponification reaction is irreversible as it forms the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the free carboxylic acid.

Transesterification: In the presence of an acid or base catalyst, the methyl group of the ester can be exchanged by reacting the compound with a different alcohol, often in large excess to shift the equilibrium. google.com For example, reacting this compound with ethanol (B145695) would yield Ethyl 4-amino-3-(tert-butoxy)benzoate.

Reduction: The methyl ester can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an aprotic solvent (e.g., THF, diethyl ether) are required for this transformation. The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, ultimately yielding (4-amino-3-(tert-butoxy)phenyl)methanol. Weaker reducing agents like sodium borohydride are generally not reactive enough to reduce esters.

Reaction with Organometallic Reagents: Esters react with two equivalents of organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li). The initial nucleophilic addition is followed by the elimination of the methoxide (B1231860) leaving group to form a ketone intermediate, which then rapidly reacts with a second equivalent of the organometallic reagent to produce a tertiary alcohol after acidic workup.

Hydrolysis and Saponification to Benzoic Acid Derivatives

The methyl ester functional group of this compound can be readily converted to the corresponding carboxylic acid, 4-amino-3-(tert-butoxy)benzoic acid, through hydrolysis. This reaction can be carried out under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the ester undergoes hydrolysis in a reversible reaction that is the reverse of Fischer esterification. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Base-Mediated Saponification: A more common and generally irreversible method is saponification, which involves treating the ester with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. This reaction produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid.

The rate of saponification is significantly influenced by the substituents on the benzene (B151609) ring. Electron-donating groups, such as the amino (-NH₂) and tert-butoxy (-O-tBu) groups present in the target molecule, decrease the electrophilicity of the carbonyl carbon. This effect generally leads to a slower rate of saponification compared to unsubstituted methyl benzoate (B1203000). Conversely, electron-withdrawing groups accelerate this reaction.

| Substituent on Methyl Benzoate | Electronic Effect | Effect on Saponification Rate |

|---|---|---|

| -NO₂ (para) | Strongly Electron-Withdrawing | Increases Rate |

| -Cl (para) | Electron-Withdrawing | Increases Rate |

| -H (Unsubstituted) | Reference | Reference Rate |

| -CH₃ (para) | Electron-Donating | Decreases Rate |

| -OCH₃ (para) | Strongly Electron-Donating | Decreases Rate |

| -NH₂ (para) | Very Strongly Electron-Donating | Significantly Decreases Rate |

This interactive table summarizes the general effect of substituents on the rate of saponification for methyl benzoate derivatives.

Transesterification Processes

Transesterification is a process where the ester group of one alcohol is exchanged with another alcohol. For this compound, the methyl group of the ester can be replaced by a different alkyl or aryl group (R') by reacting it with an excess of the corresponding alcohol (R'-OH). This reaction is typically catalyzed by either an acid (like sulfuric acid) or a base (like sodium alkoxide).

The reaction is an equilibrium process. To drive the reaction to completion, a large excess of the new alcohol is often used, or the methanol (B129727) by-product is removed from the reaction mixture, for instance, by distillation. This method is valuable for synthesizing a variety of ester derivatives from a common precursor.

Reduction to Benzyl (B1604629) Alcohol Derivatives

The methyl ester group can be reduced to a primary alcohol, yielding (4-amino-3-(tert-butoxy)phenyl)methanol. This transformation requires strong reducing agents, as milder reagents like sodium borohydride (NaBH₄) are generally ineffective at reducing esters under standard conditions. doubtnut.com

Lithium Aluminum Hydride (LiAlH₄): This is a powerful and commonly used reagent for the reduction of esters and carboxylic acids to primary alcohols. masterorganicchemistry.comkhanacademy.orglibretexts.org The reaction is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. LiAlH₄ is a highly reactive, non-chemoselective reagent that would also reduce other susceptible functional groups if present.

Sodium Borohydride (NaBH₄) with Catalysts: While NaBH₄ alone is too weak, its reactivity can be enhanced by the addition of certain additives or catalysts. For example, a system of NaBH₄ in a mixture of THF and methanol has been shown to effectively reduce aromatic methyl esters to their corresponding benzyl alcohols. ias.ac.in Another approach involves using NaBH₄ in the presence of a catalytic amount of cerium(III) chloride (CeCl₃), which allows the reduction to proceed under mild conditions. tandfonline.com These methods can offer better chemoselectivity, sparing other functional groups like nitro or nitrile groups that would be reduced by LiAlH₄. ias.ac.in

| Reagent | Typical Conditions | Selectivity | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, then H₃O⁺ workup | Low (reduces many functional groups) | Powerful, common reagent for ester reduction. masterorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | High | Generally does not reduce esters. doubtnut.com |

| NaBH₄ / Methanol / THF | Refluxing THF/Methanol | Good (spares nitro, nitrile, amide groups) | Effective for aromatic methyl esters. ias.ac.in |

| NaBH₄ / CeCl₃ (catalytic) | Ethanol, Room Temperature | High (spares nitro, halogen, protected amines) | Mild and chemoselective method. tandfonline.com |

This interactive table compares common reagents for the reduction of methyl esters to benzyl alcohols.

Chemical Modifications of the tert-Butoxy Group

Selective De-tert-butylation Methods

The tert-butoxy group is often used as a protecting group for phenols due to its stability under many conditions and its susceptibility to cleavage under specific, typically acidic, conditions. The removal of the tert-butyl group from this compound would yield the corresponding phenol, Methyl 4-amino-3-hydroxybenzoate.

This dealkylation is usually achieved by treating the aryl tert-butyl ether with strong Brønsted or Lewis acids. The mechanism involves protonation of the ether oxygen, followed by the departure of the stable tert-butyl cation, which is then trapped by a nucleophile or undergoes elimination to form isobutylene (B52900).

A variety of reagents can accomplish this transformation with varying degrees of mildness and selectivity:

Strong Protic Acids: Trifluoroacetic acid (TFA) is a common choice for cleaving tert-butyl ethers at or below room temperature.

Lewis Acids: Reagents like aluminum chloride (AlCl₃) or boron tribromide (BBr₃) are effective but can be harsh.

Cerium(III) Chloride/Sodium Iodide: A milder and more selective system using CeCl₃ and NaI in acetonitrile (B52724) has been developed for the cleavage of tert-butyl ethers, compatible with various other functional groups.

Rearrangement and Functional Group Interconversion Reactions

Major intramolecular rearrangement reactions involving ether groups, such as the Claisen or Fries rearrangements, are not applicable to the tert-butoxy substituent. The Claisen rearrangement is specific to allyl aryl ethers, requiring an allyl group to undergo the characteristic libretexts.orglibretexts.org-sigmatropic shift. libretexts.orgchemistnotes.com The Fries rearrangement involves the migration of an acyl group from a phenolic ester, not an alkyl group from a phenolic ether. wikipedia.orgsigmaaldrich.com

Therefore, the principal functional group interconversion for the tert-butoxy group on this molecule is its cleavage to a hydroxyl group, as detailed in the selective de-tert-butylation methods above. This transformation converts the ether into a phenol, significantly altering the molecule's properties and reactivity, for instance, by enabling subsequent O-acylation or O-alkylation at that position.

Electrophilic Aromatic Substitution Reactions on the Substituted Benzene Ring

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two powerful electron-donating groups: the amino (-NH₂) group and the tert-butoxy (-OC(CH₃)₃) group. The methyl ester (-COOCH₃) group is a deactivating, meta-directing group.

The regiochemical outcome of an EAS reaction is determined by the directing effects of the existing substituents.

-NH₂ group: A very strong activating group, ortho-, para-director.

-OC(CH₃)₃ group: A strong activating group, ortho-, para-director.

-COOCH₃ group: A deactivating group, meta-director.

The powerful activating ortho-, para-directing nature of the amino and tert-butoxy groups will overwhelmingly dictate the position of substitution, overriding the meta-directing effect of the deactivating ester group. byjus.com The amino group is generally considered a stronger activating and directing group than an alkoxy group.

Considering the positions relative to the strongest activating group (-NH₂):

The para-position (C-1) is occupied by the methyl ester.

One ortho-position (C-3) is occupied by the tert-butoxy group.

The other ortho-position (C-5) is unsubstituted and available for attack.

Therefore, electrophilic aromatic substitution is strongly predicted to occur at the C-5 position .

Examples of EAS Reactions:

Halogenation: Reaction with reagents like bromine (Br₂) in a non-polar solvent would likely lead to the rapid formation of Methyl 4-amino-5-bromo-3-(tert-butoxy)benzoate. Due to the high activation of the ring, a Lewis acid catalyst may not be necessary and could lead to over-reaction. wikipedia.orglibretexts.org

Nitration: Nitration can be complex. The strongly acidic conditions typically used (e.g., HNO₃/H₂SO₄) would protonate the basic amino group, forming an anilinium ion (-NH₃⁺). This ammonium group is a powerful deactivating, meta-directing group, which would fundamentally change the regioselectivity and make the reaction much more difficult. To achieve nitration at the C-5 position, the amino group would first need to be protected, for example, as an amide (e.g., acetanilide), to moderate its activating ability and prevent protonation. byjus.com

Nucleophilic Aromatic Substitution Reactions on Halogenated Analogs

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aromatic rings, particularly those bearing halogens. For a halogenated analog of this compound, the feasibility and outcome of an SNAr reaction would be significantly influenced by the position of the halogen and the nature of the nucleophile.

The reaction generally proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group (halogen), forming a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups ortho and/or para to the leaving group is crucial for stabilizing this negatively charged intermediate and thus facilitating the reaction.

In the context of halogenated this compound, the existing substituents would play a significant role. The amino (-NH2) and tert-butoxy (-OtBu) groups are electron-donating, which would generally disfavor the formation of the negatively charged Meisenheimer complex. Conversely, the methyl ester (-COOCH3) group is electron-withdrawing and could activate the ring towards nucleophilic attack if positioned ortho or para to a halogen.

Hypothetical Reactivity of Halogenated Analogs:

To illustrate the potential for SNAr reactions, let's consider hypothetical halogenated derivatives of this compound. The reactivity would be highly dependent on the regiochemistry of halogenation.

Halogenation at the 2- or 6-position: A halogen at these positions would be ortho to the activating amino or tert-butoxy group and meta to the deactivating ester group. SNAr at these positions would likely be challenging due to the strong electron-donating effect of the adjacent substituents.

General Conditions for Nucleophilic Aromatic Substitution:

Typically, SNAr reactions require strong nucleophiles and often harsh reaction conditions, such as high temperatures and polar aprotic solvents.

| Nucleophile | Potential Product | Typical Conditions |

| Alkoxides (e.g., NaOCH3) | Methoxy (B1213986) derivative | High Temperature, Polar Aprotic Solvent (e.g., DMF, DMSO) |

| Amines (e.g., R2NH) | Amino derivative | High Temperature, Polar Aprotic Solvent |

| Thiolates (e.g., NaSR) | Thioether derivative | High Temperature, Polar Aprotic Solvent |

It is important to note that without specific experimental data for halogenated this compound, the above table represents a generalized prediction based on established SNAr principles. The steric hindrance from the bulky tert-butoxy group could also play a significant role in impeding the approach of the nucleophile.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura type couplings with aryl halides/boronates)

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Halogenated derivatives of this compound would be excellent candidates for such transformations, allowing for the introduction of a wide variety of substituents.

The general mechanism for these reactions involves the oxidative addition of the aryl halide to a low-valent metal catalyst (commonly palladium), followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a widely used cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. A hypothetical reaction of a bromo-substituted this compound with an arylboronic acid is depicted below.

This reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. The choice of catalyst, ligand, and base is crucial for achieving high yields.

Potential Suzuki-Miyaura Coupling Reactions:

| Aryl Halide Analog | Boronic Acid/Ester | Potential Product |

| 2-Bromo-methyl 4-amino-3-(tert-butoxy)benzoate | Phenylboronic acid | 2-Phenyl-methyl 4-amino-3-(tert-butoxy)benzoate |

| 5-Bromo-methyl 4-amino-3-(tert-butoxy)benzoate | Vinylboronic acid | 5-Vinyl-methyl 4-amino-3-(tert-butoxy)benzoate |

| 6-Bromo-methyl 4-amino-3-(tert-butoxy)benzoate | Heteroarylboronic acid | 6-Heteroaryl-methyl 4-amino-3-(tert-butoxy)benzoate |

Other Metal-Catalyzed Cross-Coupling Reactions:

Besides the Suzuki-Miyaura coupling, other important cross-coupling reactions could be employed to derivatize halogenated this compound:

Heck Reaction: This reaction couples an aryl halide with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne to form an aryl alkyne.

Stille Coupling: This reaction involves the coupling of an organohalide with an organotin compound.

The successful application of these reactions would depend on the careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, to accommodate the specific electronic and steric properties of the halogenated this compound substrate. The presence of the free amino group might require protection in some cases to avoid side reactions.

Strategic Applications of Methyl 4 Amino 3 Tert Butoxy Benzoate As a Synthetic Intermediate

Precursor in the Synthesis of Heterocyclic Compounds (e.g., Benzimidazoles)

The structure of Methyl 4-amino-3-(tert-butoxy)benzoate, specifically the ortho-relationship between the amino group and the tert-butoxy (B1229062) protected hydroxyl group, makes it an ideal precursor for the synthesis of various heterocyclic compounds. One of the most significant applications is in the preparation of benzimidazoles.

Benzimidazoles are a class of heterocyclic compounds with a wide range of biological activities, and their synthesis often involves the condensation of an ortho-phenylenediamine derivative with an aldehyde or a carboxylic acid. In this context, this compound can be readily converted into the required ortho-phenylenediamine derivative. The synthesis typically involves the following conceptual steps:

Reduction of a Nitro Group: If starting from a nitrated precursor to introduce the second amino group, the nitro group at the 2-position would be reduced to an amine.

Cyclization: The resulting ortho-diamine can then be cyclized with a variety of reagents, such as aldehydes, carboxylic acids, or their derivatives, to form the benzimidazole (B57391) ring system. The choice of the cyclizing agent determines the substituent at the 2-position of the benzimidazole ring.

Deprotection: The tert-butoxy group can be removed under acidic conditions to yield the corresponding phenol, providing a further point for functionalization.

The general synthesis of benzimidazoles from ortho-phenylenediamines is a well-established method in organic chemistry. organic-chemistry.orgnih.gov While specific examples detailing the use of this compound are not abundant in readily available literature, its structural motifs are perfectly suited for this type of transformation.

Building Block for the Construction of Complex Aromatic Architectures

The multiple functional groups on this compound provide several handles for chemists to build more complex aromatic structures through various coupling reactions. The amino group and the aromatic ring itself can participate in reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings to form new carbon-carbon and carbon-nitrogen bonds.

The strategic placement of the substituents allows for regioselective functionalization. For instance, the amino group can direct ortho-lithiation, or it can be transformed into other functional groups, such as a diazonium salt, which can then be replaced by a wide variety of substituents. The ester group can be hydrolyzed to a carboxylic acid, which can then be used in amide bond formation or other transformations. The tert-butoxy group serves as a protecting group for the phenolic oxygen, preventing it from reacting during these transformations and allowing for its selective deprotection at a later stage.

This versatility makes this compound a valuable building block for the synthesis of highly substituted and complex aromatic compounds that are often found in pharmaceuticals, agrochemicals, and functional materials.

Utilization in the Preparation of Advanced Pharmaceutical Intermediates and Scaffolds

Substituted aminobenzoic acid derivatives are crucial components in many pharmaceutical compounds. A related compound, Methyl 3-methyl-4-aminobenzoate, is a known intermediate in the synthesis of Telmisartan, an angiotensin II receptor blocker used to treat high blood pressure. nih.govresearchgate.net This highlights the potential of similarly substituted aminobenzoates, such as this compound, in the preparation of advanced pharmaceutical intermediates.

The tert-butoxy group in this compound can be particularly advantageous in a multi-step synthesis of a drug molecule. It provides a robust protecting group for the phenolic hydroxyl that is stable to many reaction conditions but can be removed selectively when needed. This allows for the modification of other parts of the molecule without affecting the hydroxyl group.

Role in Material Science Precursor Synthesis

The applications of aminobenzoic acid derivatives extend beyond pharmaceuticals into the realm of material science. iucr.orgnih.goviucr.org These compounds can serve as monomers or precursors for the synthesis of advanced materials with specific properties. The functional groups on this compound make it a candidate for incorporation into polymers, metal-organic frameworks (MOFs), and other functional materials.

The amino and carboxylic acid (after hydrolysis of the ester) functionalities can be used for polymerization reactions to form polyamides or polyesters. The aromatic ring provides rigidity and thermal stability to the resulting polymer chains. The phenolic hydroxyl group (after deprotection) can be used to modify the properties of the material, for example, by introducing hydrogen bonding capabilities or by serving as a site for further chemical modification.

While specific examples of the use of this compound in material science are not extensively documented, the chemical functionalities present in the molecule are highly relevant to the design and synthesis of new materials with tailored optical, electronic, or mechanical properties.

Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation of Methyl 4 Amino 3 Tert Butoxy Benzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the characterization of the chemical environment of each atom.

¹H NMR for Proton Environment Characterization

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For Methyl 4-amino-3-(tert-butoxy)benzoate, the ¹H NMR spectrum is expected to exhibit several key signals.

The protons of the tert-butyl group would likely appear as a sharp singlet at approximately 1.3-1.5 ppm, integrating to nine protons. The methyl ester protons are also expected to produce a singlet, resonating further downfield around 3.8-3.9 ppm, corresponding to three protons. The amino (-NH₂) protons would likely be observed as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration, but typically in the range of 4.0-5.0 ppm.

The aromatic region would display a more complex pattern due to the substitution on the benzene (B151609) ring. The proton at position 5 (ortho to the amino group and meta to the ester) is expected to be the most upfield of the aromatic signals, likely appearing as a doublet. The proton at position 2 (ortho to the ester and meta to the amino group) would be the most downfield, appearing as a doublet. The proton at position 6 (meta to both the ester and amino groups) would likely present as a doublet of doublets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| tert-butyl | 1.3 - 1.5 | Singlet | 9H |

| Methyl ester | 3.8 - 3.9 | Singlet | 3H |

| Amino | 4.0 - 5.0 | Broad Singlet | 2H |

| Aromatic H-5 | Upfield of other aromatics | Doublet | 1H |

| Aromatic H-2 | Downfield of other aromatics | Doublet | 1H |

| Aromatic H-6 | Intermediate | Doublet of Doublets | 1H |

¹³C NMR for Carbon Backbone Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

The carbon of the methyl ester group is expected to have a chemical shift in the range of 50-55 ppm. The quaternary carbon of the tert-butyl group would likely appear around 80-85 ppm, while the three equivalent methyl carbons of the tert-butyl group would resonate further upfield, typically between 25-30 ppm. The carbonyl carbon of the ester is the most deshielded, with an expected chemical shift in the 165-170 ppm region.

The aromatic carbons will have chemical shifts determined by the electronic effects of the substituents. The carbon bearing the ester group (C-1) and the carbon bearing the amino group (C-4) are expected to be significantly influenced, as is the carbon with the tert-butoxy (B1229062) group (C-3). The remaining aromatic carbons (C-2, C-5, and C-6) will have chemical shifts in the typical aromatic region of 110-140 ppm, with their precise locations influenced by the neighboring substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| tert-butyl (methyls) | 25 - 30 |

| Methyl ester | 50 - 55 |

| tert-butyl (quaternary) | 80 - 85 |

| Aromatic (C-2, C-5, C-6) | 110 - 140 |

| Aromatic (C-1, C-3, C-4) | Variable, influenced by substituents |

| Carbonyl | 165 - 170 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation

Two-dimensional (2D) NMR techniques are crucial for definitively assigning the ¹H and ¹³C signals and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. In the case of this compound, COSY would be instrumental in confirming the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically to within a few parts per million). This allows for the determination of the exact molecular formula of a compound by distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₂H₁₇NO₃), HRMS would provide a precise mass measurement that would confirm its elemental composition.

Fragmentation Pattern Analysis for Structural Confirmation

In a mass spectrometer, molecules are ionized and then fragmented. The pattern of these fragments is unique to the molecule and can be used to confirm its structure. For this compound, several characteristic fragmentation pathways would be expected.

A common fragmentation for tert-butyl ethers is the loss of isobutylene (B52900) (a neutral loss of 56 Da) to form a phenol. Another likely fragmentation would be the loss of the methoxy (B1213986) group (-OCH₃, 31 Da) from the ester, or the loss of the entire methoxycarbonyl group (-COOCH₃, 59 Da). The cleavage of the ester bond could also lead to the formation of a benzoyl cation derivative. The analysis of these fragmentation patterns would provide strong evidence for the presence of the tert-butoxy and methyl ester functional groups and their positions on the aromatic ring.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Description |

| [M - 56]⁺ | Loss of isobutylene from the tert-butoxy group |

| [M - 31]⁺ | Loss of the methoxy group |

| [M - 59]⁺ | Loss of the methoxycarbonyl group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds, such as stretching and bending. vscht.cz The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key structural features: the primary amino group, the tert-butoxy group, the methyl ester, and the substituted aromatic ring.

The primary amine (-NH₂) group typically shows two distinct N-H stretching bands in the region of 3500-3200 cm⁻¹. wpmucdn.com The C-H bonds of the aromatic ring and the alkyl groups (tert-butyl and methyl) will show stretching vibrations in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively. libretexts.org The carbonyl (C=O) of the α,β-unsaturated ester is expected to produce a strong, sharp absorption band between 1730 and 1715 cm⁻¹. vscht.cz

Furthermore, the spectrum will display characteristic absorptions for the C-O bonds of the ether and ester functionalities. Phenyl alkyl ethers typically show two strong C-O stretching bands near 1250 cm⁻¹ and 1050 cm⁻¹. libretexts.org The in-ring carbon-carbon double bond stretches of the aromatic ring appear in the 1615-1400 cm⁻¹ region. vscht.cz The pattern of C-H out-of-plane bending bands in the 900-675 cm⁻¹ range can also provide information about the substitution pattern on the aromatic ring. vscht.czlibretexts.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3500 - 3200 | Medium (two bands) |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Alkyl C-H (tert-butyl, methyl) | Stretch | 3000 - 2850 | Medium to Strong |

| Ester Carbonyl (C=O) | Stretch | 1730 - 1715 | Strong |

| Aromatic C=C | In-ring Stretch | 1615 - 1400 | Medium to Weak |

| Ether C-O | Asymmetric Stretch | ~1250 | Strong |

| Ether C-O | Symmetric Stretch | ~1050 | Strong |

| Aromatic C-H | Out-of-plane Bend | 900 - 675 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. This technique is particularly useful for analyzing compounds with conjugated π systems, such as aromatic molecules. libretexts.org The UV-Vis spectrum of this compound is dominated by the electronic transitions of the substituted benzene ring.

The benzene ring itself typically exhibits two absorption bands around 200 nm and 250 nm, which are attributed to π→π* transitions. researchgate.net In this compound, the amino (-NH₂), tert-butoxy (-O-C(CH₃)₃), and methyl ester (-COOCH₃) groups are attached to the aromatic ring. The lone pairs of electrons on the nitrogen and oxygen atoms of the amino and tert-butoxy groups can interact with the π system of the ring, a phenomenon known as conjugation. These groups act as auxochromes, causing a shift of the absorption bands to longer wavelengths (a bathochromic or red shift) and often an increase in absorption intensity (a hyperchromic effect).

The spectrum is expected to show strong absorptions corresponding to π→π* transitions of the conjugated system. libretexts.org Additionally, the presence of non-bonding electrons on the nitrogen and oxygen atoms allows for n→π* transitions, which are typically of lower intensity and may appear as a shoulder on the main absorption bands. libretexts.org The specific solvent used can also influence the spectrum; polar solvents can stabilize the ground and excited states differently, leading to shifts in the absorption maxima. libretexts.org

| Transition Type | Description | Expected Characteristics |

|---|---|---|

| π → π | Excitation of an electron from a bonding π orbital to an antibonding π orbital within the conjugated aromatic system. | High-intensity absorptions (large molar absorptivity, ε). Bands are shifted to longer wavelengths due to substituent effects. |

| n → π | Excitation of a non-bonding electron from a nitrogen or oxygen atom to an antibonding π orbital of the aromatic ring. | Low-intensity absorptions (small molar absorptivity, ε). May undergo a blue shift in polar solvents. libretexts.org |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the synthesis and analysis of this compound and its derivatives, various chromatographic methods are indispensable for assessing purity and monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. It is widely used for the analysis of primary aromatic amines and their derivatives due to its high resolution and sensitivity. nih.govnih.gov

For this compound, a reversed-phase HPLC method is typically employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, such as methanol (B129727)/water or acetonitrile (B52724)/water. lcms.cznih.gov The separation is based on the differential partitioning of the analyte between the two phases. The presence of the aromatic ring allows for sensitive detection using a UV detector, often a photodiode array (PDA) detector that can simultaneously acquire spectra to aid in peak identification and purity assessment. nih.gov HPLC is crucial for determining the purity of the final product and for monitoring the disappearance of reactants and the formation of products during synthesis. researchgate.net

| Parameter | Description |

|---|---|

| Column | Reversed-phase (e.g., C18, 5 µm particle size) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Water or Methanol/Water, possibly with 0.1% formic acid. lcms.cz |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detector | UV/Vis or Photodiode Array (PDA) at the λmax of the compound. |

| Application | Purity assessment, quantitative analysis, reaction monitoring. |

Gas Chromatography (GC) is another powerful separation technique, but its application is limited to thermally stable and volatile compounds. While many aromatic amines require a derivatization step to increase their volatility and thermal stability, some esters of aminobenzoic acid may be amenable to direct GC analysis. thermofisher.comsigmaaldrich.com The purity of related compounds, such as methyl 4-amino-3-iodobenzoate, has been determined by GC. sigmaaldrich.com

For this compound, the feasibility of GC analysis would depend on its thermal stability, particularly concerning the tert-butoxy group. If stable, the compound could be analyzed on a capillary column with a nonpolar or medium-polarity stationary phase (e.g., dimethylpolysiloxane). wiley-vch.de Detection is commonly achieved using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for definitive identification based on the fragmentation pattern. scielo.br

| Parameter | Description |

|---|---|

| Column | Capillary column (e.g., DB-1, DB-5, or similar dimethylpolysiloxane phase). wiley-vch.de |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | Optimized to ensure volatilization without degradation. |

| Oven Program | Temperature ramp to elute the compound in a reasonable time with good peak shape. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS). |

| Application | Purity assessment (if thermally stable), analysis of volatile impurities. |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used extensively in organic synthesis for qualitative monitoring. rsc.org It is an essential tool for tracking the progress of a reaction by observing the consumption of starting materials and the formation of the desired product. libretexts.org

In the context of synthesizing this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) alongside the starting materials. libretexts.org The plate is then developed in a suitable mobile phase, usually a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. rsc.org The separated spots are visualized, often under UV light, which is effective for aromatic compounds. nih.gov The relative mobility of the spots (Rf value) helps to distinguish between the reactant, product, and any byproducts, providing a quick assessment of the reaction's status. libretexts.org

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ plates. nih.gov |

| Mobile Phase | Mixture of a nonpolar and a polar solvent (e.g., Hexane/Ethyl Acetate). rsc.org The ratio is optimized to achieve good separation. |

| Visualization | UV light (254 nm) due to the aromatic nature of the compound. nih.gov |

| Application | Rapid reaction monitoring, qualitative purity check, and optimization of solvent systems for column chromatography. researchgate.netrsc.org |

Computational and Theoretical Studies on Methyl 4 Amino 3 Tert Butoxy Benzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. For Methyl 4-amino-3-(tert-butoxy)benzoate, these calculations would elucidate the distribution of electrons and the energies of the molecular orbitals.

Key parameters that would be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Natural Bond Orbital (NBO) analysis would also be a valuable tool. This analysis provides a detailed picture of the bonding and charge distribution within the molecule, including the localization of orbitals and the nature of intramolecular interactions, such as hyperconjugation.

Illustrative Data from Hypothetical DFT Calculations:

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.6 eV | Suggests moderate chemical stability |

| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |

Note: The values in this table are for illustrative purposes only and are not based on actual published research for this compound.

Conformational Analysis and Molecular Dynamics Simulations

The presence of the rotatable tert-butoxy (B1229062) group and the methyl ester group suggests that this compound can exist in multiple conformations. Conformational analysis is crucial for identifying the most stable three-dimensional arrangement of the atoms. This is typically performed by systematically rotating the single bonds and calculating the potential energy at each step to map out the potential energy surface.

Molecular Dynamics (MD) simulations could provide further insight into the dynamic behavior of the molecule over time. By simulating the motion of the atoms under a given set of conditions (e.g., in a solvent at a specific temperature), MD can reveal how the molecule flexes, vibrates, and interacts with its environment. This information is valuable for understanding its behavior in solution and its potential to interact with biological targets.

Prediction of Chemical Reactivity and Selectivity

Quantum chemical calculations can be used to predict the reactivity of different sites within the this compound molecule. Molecular Electrostatic Potential (MEP) maps are particularly useful in this regard. An MEP map visualizes the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of positive, negative, and neutral potential.

For this compound, an MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the ester and tert-butoxy groups, as well as the nitrogen of the amino group, indicating these are sites susceptible to electrophilic attack. Regions of positive potential (blue) would likely be found around the hydrogen atoms of the amino group and the aromatic ring, suggesting these are potential sites for nucleophilic attack.

Fukui functions could also be calculated to provide a more quantitative measure of the reactivity at each atomic site for electrophilic, nucleophilic, and radical attacks.

Structure-Property Relationship (SPR) Investigations (theoretical aspects only)

Theoretical Structure-Property Relationship (SPR) studies aim to correlate the structural and electronic features of a molecule with its macroscopic properties. For this compound, these investigations would involve calculating a variety of molecular descriptors and using them to predict properties such as solubility, lipophilicity (logP), and electronic properties.

These descriptors can be categorized as constitutional, topological, geometric, and quantum-chemical. By establishing a quantitative relationship between these descriptors and a particular property for a series of related molecules, it becomes possible to predict the properties of new, unstudied compounds like this compound.

Future Research Directions and Innovations in the Chemistry of Methyl 4 Amino 3 Tert Butoxy Benzoate

Development of Novel and More Sustainable Synthetic Routes

The future synthesis of Methyl 4-amino-3-(tert-butoxy)benzoate will likely prioritize sustainability, moving away from traditional methods that rely on harsh reagents and petroleum-derived precursors. researchgate.netrepec.org Research in this area can be directed toward greener and more efficient chemical pathways as well as innovative biosynthetic routes.

Green Chemistry Approaches: Future synthetic strategies will likely focus on improving the atom economy and reducing the environmental impact of the synthesis. A plausible retrosynthetic analysis suggests that the compound could be derived from 4-amino-3-hydroxybenzoic acid or 3-hydroxy-4-nitrobenzoic acid.

A potential sustainable route starting from 3-hydroxy-4-nitrobenzoic acid could involve the following steps:

Esterification: Fischer esterification using methanol (B129727) with a solid acid catalyst (e.g., sulfated zirconia) to replace corrosive mineral acids like sulfuric acid. acs.orgbond.edu.au

Etherification: Williamson ether synthesis to install the tert-butyl group. Innovations here could involve using phase-transfer catalysis to improve efficiency and reduce the need for harsh solvents.

Nitro Group Reduction: Catalytic hydrogenation using green catalysts, such as nanoparticle-based systems (e.g., Pd or Pt on a biodegradable support), with molecular hydrogen is a cleaner alternative to stoichiometric metal reductants.

Biosynthetic Pathways: A long-term and highly innovative direction lies in the development of biosynthetic routes using engineered microorganisms. mdpi.com Scientists are increasingly exploring the use of microbes to produce complex aromatic compounds from simple carbon sources like glucose. researchgate.net Future research could focus on engineering a microorganism with a synthetic metabolic pathway capable of producing the 4-amino-3-hydroxybenzoic acid core, which could then be modified by selectively bred or engineered enzymes to perform the subsequent tert-butoxylation and methylation steps.

| Synthetic Strategy | Key Innovation Areas | Potential Advantages |

| Green Chemical Synthesis | Use of solid acid catalysts, phase-transfer catalysis, nanoparticle-based hydrogenation catalysts. | Reduced waste, avoidance of corrosive reagents, improved safety profile. |

| Biosynthesis | Metabolic engineering of microorganisms, discovery of novel enzymes for alkylation/methylation. | Use of renewable feedstocks, reduced energy consumption, potentially lower environmental impact. repec.org |

Exploration of Unprecedented Reactivity Profiles and Transformations

The unique electronic and steric environment of this compound, created by the interplay of the electron-donating amino and tert-butoxy (B1229062) groups and the electron-withdrawing methyl ester, suggests a rich and underexplored reactivity profile.

Future research should investigate:

Selective Functionalization: The aromatic ring has two unsubstituted positions that are activated towards electrophilic aromatic substitution. Research could explore selective halogenation, nitration, or Friedel-Crafts reactions at these sites, with the bulky tert-butoxy group potentially directing incoming electrophiles.

Transformations of the Amine Group: The primary amine is a versatile functional handle. Beyond simple acylation or alkylation, its conversion to other functionalities could be explored. For instance, diazotization followed by Sandmeyer-type reactions could introduce a wide array of substituents. Additionally, its use in forming heterocyclic structures, such as benzimidazoles or quinolones, represents a promising avenue. nih.gov

Cross-Coupling Reactions: The amine can be converted into a more suitable group for cross-coupling (e.g., a halide or triflate after diazotization), enabling the construction of complex biaryl structures through Suzuki, Heck, or Buchwald-Hartwig reactions.

Integration into Asymmetric Synthesis Methodologies

The development of chiral derivatives from achiral starting materials is a cornerstone of modern medicinal chemistry. This compound can serve as a prochiral substrate or a precursor to chiral ligands and catalysts.

Future research directions include:

Asymmetric Derivatization: The primary amine could be a site for asymmetric transformations. For example, it could be reacted with chiral aldehydes to form imines, which then undergo diastereoselective additions. Another approach is the development of enzymatic resolutions or desymmetrization reactions.

Use as a Chiral Ligand Precursor: The molecule could be elaborated into a chiral ligand for transition-metal catalysis. For instance, functionalization at the positions ortho to the amine and subsequent cyclization could lead to novel P,N or N,N-type ligands. These ligands could then be applied in asymmetric hydrogenation, hydrosilylation, or other important transformations.

Organocatalysis: The aminobenzoate scaffold could be incorporated into larger molecules designed to act as organocatalysts. For example, it could be part of a chiral amine or phosphine (B1218219) catalyst used in Mannich or Michael reactions, which are powerful methods for constructing chiral molecules. beilstein-journals.orgpsu.edu The electronic properties of the substituted ring could be tuned to influence the catalyst's activity and selectivity.

Expanding its Utility in the Synthesis of Complex Organic Molecules

The structural features of this compound make it an attractive starting point for the synthesis of more complex and potentially bioactive molecules, such as natural products or pharmaceutical agents.

Key areas for future exploration are:

Scaffold for Medicinal Chemistry: The 4-amino-3-alkoxybenzoate motif is a common feature in various biologically active compounds. This building block could be used in fragment-based drug discovery programs. The individual functional groups—amine, ester, and ether—can be independently modified to optimize binding to biological targets. The bulky tert-butoxy group can also serve to block metabolic pathways or enforce a specific conformation.

Precursor for Heterocyclic Systems: The ortho-relationship of the amino and other ring substituents makes it an ideal precursor for synthesizing fused heterocyclic systems. For example, reaction with appropriate dicarbonyl compounds or their equivalents could lead to the formation of quinolines, quinoxalines, or benzodiazepines.

Monomer for Advanced Polymers: The bifunctional nature of the molecule (amine and ester) allows it to be a potential monomer for the synthesis of novel polyamides or polyimides. The tert-butoxy group would impart specific properties to the resulting polymer, such as increased solubility, thermal stability, or a modified refractive index, making it suitable for applications in materials science.

Q & A

Q. Advanced

- Temperature Control : Maintain 0–5°C during alkylation to suppress hydrolysis of the tert-butylating agent.

- Protecting Groups : Use Boc (tert-butoxycarbonyl) to protect the amine post-reduction, preventing undesired substitutions during subsequent steps.

- Stoichiometry : Optimize molar ratios (e.g., 1:1.2 for tert-butyl bromide to precursor) to avoid over-alkylation.

Contaminants like residual SnCl₂ are removed via aqueous washes or chelating agents .

What spectroscopic techniques confirm the compound’s structure?

Q. Basic

- ¹H NMR : Tert-butoxy protons appear as a singlet at δ ~1.3 ppm (9H). The methyl ester resonates at δ ~3.8 ppm, and aromatic protons show splitting patterns consistent with substitution (e.g., δ 6.8–7.5 ppm).

- LC-MS : Molecular ion peak ([M+H]⁺) at m/z 252.2 (calc. for C₁₂H₁₈NO₃).

- IR : Ester carbonyl stretch at ~1720 cm⁻¹ and N-H stretches (amine) at ~3350–3450 cm⁻¹ .

How does the tert-butoxy group impact receptor binding in PET ligands?

Advanced

The bulky tert-butoxy group enhances lipophilicity, improving blood-brain barrier penetration. Comparative studies with methoxy analogs (e.g., RX-1) reveal steric effects may reduce off-target binding to peripheral receptors. For example, [¹¹C]RX-1 (methoxy-substituted) showed higher 5-HT₄ receptor selectivity in monkey brain imaging compared to bulkier analogs .

What purification methods are effective post-synthesis?

Q. Basic

- Crystallization : Dissolve crude product in hot methanol and cool slowly to induce crystallization.

- Column Chromatography : Use silica gel with ethyl acetate/hexane (1:4 to 1:2 gradient) to resolve unreacted precursors.

- HPLC : Final purity validation (≥95%) with C18 columns and acetonitrile/water mobile phases .

What challenges arise when scaling up synthesis?

Q. Advanced

- Exotherm Management : Nitro reduction with SnCl₂ is exothermic; controlled addition and cooling are critical for large batches.

- Catalyst Alternatives : Replace SnCl₂ with catalytic hydrogenation (Pd/C, H₂) for greener processing, but optimize reaction time and pressure.

- Residual Metal Removal : Chelating resins (e.g., EDTA) or aqueous NaHCO₃ washes reduce tin contamination .

How is the amino group protected during synthesis?

Basic

Post-reduction, the amine is protected using Boc anhydride in dichloromethane with a catalytic base (e.g., DMAP). Deprotection is performed with trifluoroacetic acid (TFA) prior to final applications. Confirmation via loss of Boc carbonyl signal (~167 ppm in ¹³C NMR) .

What in vitro assays assess bioactivity?

Q. Advanced

- Radioligand Binding : Compete with [³H]GR113808 for 5-HT₄ receptor affinity (IC₅₀ values).

- Functional Assays : Measure cAMP accumulation in HEK-293 cells expressing 5-HT₄ receptors to determine agonist/antagonist activity.

- LogP Determination : Use shake-flask methods to correlate lipophilicity with brain uptake .

What are optimal storage conditions?

Basic

Store under inert gas (N₂ or Ar) at –20°C in amber glass vials. Desiccants (e.g., silica gel) prevent hydrolysis of the ester or tert-butoxy group. Monitor stability via periodic HPLC .

How to resolve discrepancies in reported melting points?

Q. Advanced

- Recrystallization : Repurify using methanol/water mixtures to remove impurities.

- DSC Analysis : Determine precise melting points via differential scanning calorimetry (e.g., 150–151°C for tert-butoxy benzoate analogs).

- Cross-Validation : Compare with literature values from peer-reviewed syntheses (e.g., and ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.